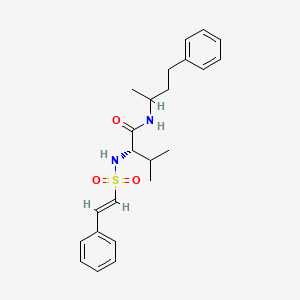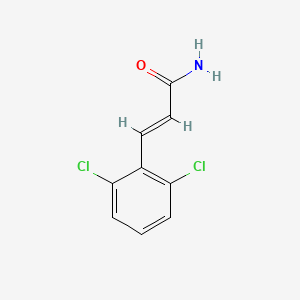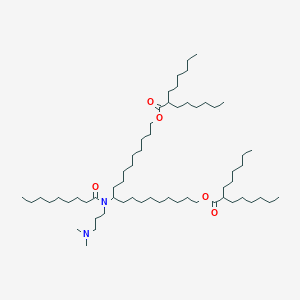
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with chlorobenzyl and fluorobenzyl groups. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-chlorobenzyl chloride and 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Nucleophilic substitution: The triazolium salt can react with nucleophiles, such as amines or thiols, to form substituted triazoles.
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding triazole N-oxides.
Reduction: Reduction of the triazolium salt can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to yield triazole derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in solvents like acetonitrile or ethanol.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted triazoles with various functional groups.
Oxidation: Triazole N-oxides.
Reduction: Reduced triazole derivatives.
科学研究应用
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and antifungal agent. Its triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Catalysis: Triazolium salts are used as catalysts in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is explored for its potential use in the development of new materials, such as ionic liquids and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets. In medicinal chemistry, the compound is believed to inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth. The triazole ring can also form coordination complexes with metal ions, which can enhance its catalytic activity in organic reactions.
相似化合物的比较
Similar Compounds
1-(2-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with a methyl group instead of a fluorine atom.
1-(2-chlorobenzyl)-4-(4-chlorobenzyl)-1H-1,2,4-triazol-4-ium: Similar structure but with an additional chlorine atom.
Uniqueness
1-(2-chlorobenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both chlorobenzyl and fluorobenzyl groups, which can influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s antimicrobial and catalytic properties compared to its analogs.
属性
分子式 |
C16H14ClFN3+ |
|---|---|
分子量 |
302.75 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C16H14ClFN3/c17-16-4-2-1-3-14(16)10-21-12-20(11-19-21)9-13-5-7-15(18)8-6-13/h1-8,11-12H,9-10H2/q+1 |
InChI 键 |
YNJFOXYEEKFZDC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=[N+](C=N2)CC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13359954.png)
![N-(5-methyl-3-isoxazolyl)-N-[2-(1-phenyl-1H-tetraazol-5-yl)-2-adamantyl]amine](/img/structure/B13359982.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)

![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)


![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)
![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)

